

Technical Support Center: Managing Aderbasib-Induced Deep Vein Thrombosis in Preclinical Models

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Compound of Interest

Compound Name: *Aderbasib*

Cat. No.: *B1684442*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Aderbasib** and managing its potential prothrombotic effects in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is **Aderbasib** and what is its mechanism of action?

Aderbasib (INCB7839) is an orally bioavailable inhibitor of ADAM10 and ADAM17, which are members of the "a disintegrin and metalloproteinase" (ADAM) family of enzymes.[1][2] These enzymes, also known as sheddases, are responsible for the proteolytic cleavage of the extracellular domains of various transmembrane proteins.[1][3] By inhibiting ADAM10 and ADAM17, **Aderbasib** can modulate signaling pathways involved in inflammation and cell proliferation, such as the tumor necrosis factor- α (TNF- α) and epidermal growth factor receptor (EGFR) pathways.[1][3][4]

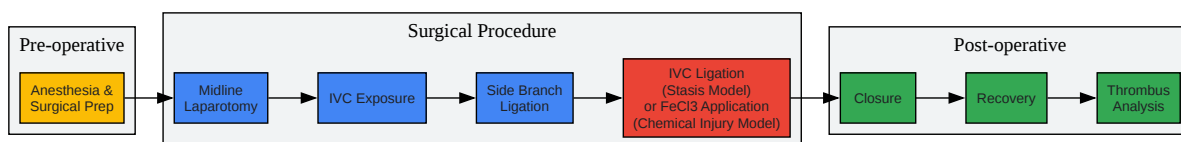
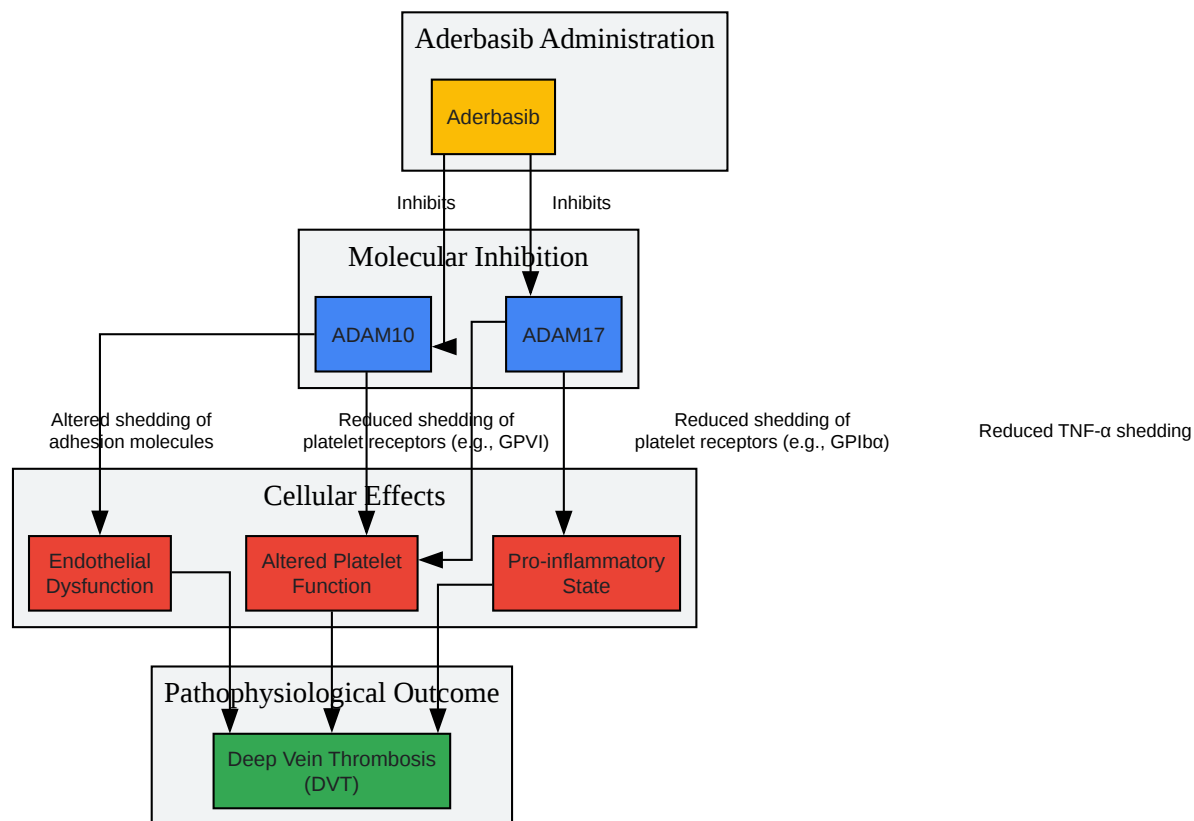
Q2: Why is there a concern about deep vein thrombosis (DVT) with **Aderbasib**?

While preclinical data on **Aderbasib**-induced DVT is limited, the clinical development of some ADAM inhibitors has been associated with thrombotic events.[5] The underlying mechanism is not fully elucidated but is thought to be related to the inhibition of ADAM10 and ADAM17, which play roles in regulating platelet function and endothelial homeostasis.[1] Inhibition of these

sheddases may disrupt the natural anticoagulant and anti-inflammatory balance at the endothelial surface, potentially creating a prothrombotic state.

Q3: What is the hypothesized signaling pathway for **Aderbasib**-induced DVT?

Aderbasib inhibits ADAM10 and ADAM17, which are involved in the shedding of various cell surface proteins that regulate coagulation and inflammation. For instance, ADAM17 is a known sheddase for Glycoprotein Ib alpha (GPIb α) and Glycoprotein V (GPV) on platelets, which are crucial for hemostasis and thrombosis.[1] ADAM10 is the primary sheddase for Glycoprotein VI (GPVI), a key collagen receptor on platelets.[1] By inhibiting the shedding of these and other molecules, **Aderbasib** may alter platelet activation and aggregation, endothelial cell function, and inflammatory responses, contributing to an increased risk of DVT.



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